molecular formula C12H19NO3 B6355082 CIS-1-METHYL-6-OXO-3-AZA-BICYCLO[3.2.0]HEPTANE-3-CARBOXYLIC ACID TERT-BUTYL ESTER CAS No. 1263378-57-9

CIS-1-METHYL-6-OXO-3-AZA-BICYCLO[3.2.0]HEPTANE-3-CARBOXYLIC ACID TERT-BUTYL ESTER

Cat. No.: B6355082
CAS No.: 1263378-57-9
M. Wt: 225.28 g/mol
InChI Key: ZHAYAUIMRPDSNP-UFBFGSQYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CIS-1-METHYL-6-OXO-3-AZA-BICYCLO[3.2.0]HEPTANE-3-CARBOXYLIC ACID TERT-BUTYL ESTER typically involves the reaction of a suitable precursor with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is often subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .

Chemical Reactions Analysis

Types of Reactions

CIS-1-METHYL-6-OXO-3-AZA-BICYCLO[3.2.0]HEPTANE-3-CARBOXYLIC ACID TERT-BUTYL ESTER undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

CIS-1-METHYL-6-OXO-3-AZA-BICYCLO[3.2.0]HEPTANE-3-CARBOXYLIC ACID TERT-BUTYL ESTER has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CIS-1-METHYL-6-OXO-3-AZA-BICYCLO[3.2.0]HEPTANE-3-CARBOXYLIC ACID TERT-BUTYL ESTER involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CIS-1-METHYL-6-OXO-3-AZA-BICYCLO[3.2.0]HEPTANE-3-CARBOXYLIC ACID TERT-BUTYL ESTER is unique due to its specific bicyclic structure and the presence of a nitrogen atom within the ring system. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

tert-butyl (1R,5S)-1-methyl-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-6-8-9(14)5-12(8,4)7-13/h8H,5-7H2,1-4H3/t8-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHAYAUIMRPDSNP-UFBFGSQYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(=O)C1CN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC(=O)[C@@H]1CN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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